molecular formula C23H25N3O3 B2979111 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-22-8

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2979111
CAS RN: 2097889-22-8
M. Wt: 391.471
InChI Key: OLGNTRODCMQLBP-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series involving the synthesis of compounds with structures related to 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has demonstrated significant pharmacological activities. Kumar et al. (2017) synthesized a series of compounds from 2-acetylfuran, showing antidepressant and antianxiety activities in albino mice through Porsolt’s behavioral despair test and the plus maze method, respectively (Kumar et al., 2017).

Tautomerism and Stability in Heterocycles

Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, which shares structural similarities with the compound , revealing insights into the stability of these compounds in crystal and solution. The study found that certain compounds exhibit zwitterionic forms and discussed the implications of this on their stability and reactivity (Gubaidullin et al., 2014).

Antibacterial and MurB Inhibitory Activities

Research by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids, which contain structural features similar to the compound , demonstrated potent antibacterial activities against various bacterial strains and showed significant inhibitory activity against the MurB enzyme. This indicates potential applications in developing new antibacterial agents (Mekky & Sanad, 2020).

Anticancer Activity

Arul and Smith (2016) evaluated the anticancer activity of a 1, 2, 4 - triazole derivative, showcasing its effectiveness against tumor-induced in Swiss albino male mice. This study highlights the compound's potential in cancer treatment, suggesting a similar avenue of research for compounds with the discussed structure (Arul & Smith, 2016).

Microwave-Assisted Synthesis

Al-Saleh et al. (2006) utilized microwave irradiation to synthesize pyridazinones, demonstrating an efficient method that can potentially be applied to synthesize compounds like 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one, offering a quicker and more efficient route for compound synthesis (Al-Saleh et al., 2006).

properties

IUPAC Name

2-[[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-14-20(17(2)29-16)23(28)25-12-10-18(11-13-25)15-26-22(27)9-8-21(24-26)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGNTRODCMQLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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